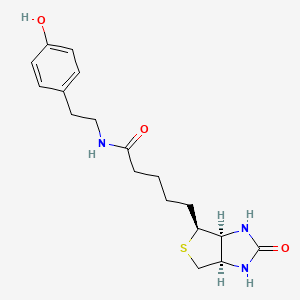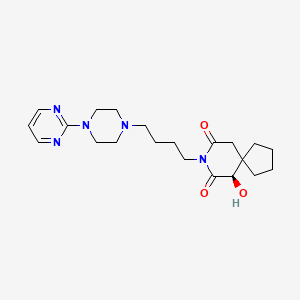
ビオチン化チラミド
説明
Biotinyl Tyramide is a biotin derivative used for tyramide signal amplification (TSA), as a reagent to amplify both immunohistochemical signals and in situ hybridization protocols . It is a reagent that has been used for tyramide signal amplification (TSA) via catalyzed reporter deposition (CARD) .
Molecular Structure Analysis
The molecular structure of Biotinyl Tyramide is represented by the formula C18H25N3O3S . The SMILES string representation is OC1=CC=C(CCNC(CCCC[C@H]2C@=O)([H])[C@]3([H])CS2)=O)C=C1 .
Chemical Reactions Analysis
Biotinyl Tyramide is used in tyramide signal amplification (TSA) where a reporter enzyme, such as horseradish peroxidase (HRP) conjugated to a secondary antibody, is bound to the target of interest and catalyzes the covalent deposition of biotinyl tyramide to the sample .
Physical And Chemical Properties Analysis
Biotinyl Tyramide is a solid substance with a molecular weight of 363.5 . It is soluble in DMSO at 30 mg/ml . The storage temperature is -20°C .
科学的研究の応用
蛍光in situハイブリダイゼーション(FISH)
ビオチン化チラミドは、FISHプロトコルにおけるシグナル増幅に広く用いられています。 このアプリケーションにより、細胞内の遺伝物質の可視化が向上し、染色体異常や遺伝子マッピングの特定に役立ちます .
免疫組織化学(IHC)
IHCでは、ビオチン化チラミドはチラミドシグナル増幅に使用されます。 これは、組織切片内の抗原の検出を強化し、組織分布や特定のタンパク質の局在化を研究する上で重要です .
サンドイッチELISA
定量分析のために、ビオチン化チラミドはサンドイッチELISAプロトコルで使用してシグナルを増幅でき、α-チューブリンアイソタイプなどの低濃度タンパク質の検出を可能にします .
APEX近接標識
APEX近接標識は、タンパク質間相互作用や細胞構造の分子レベルでの研究において、シグナル増幅のためにビオチン化チラミドを使用します .
触媒レポーター沈着(CARD)
HRPは、CARDにおける複数のビオチン化チラミド分子の局在化沈着を触媒し、その後、標識されたストレプトアビジンコンジュゲートを使用して検出できます。 この方法は、さまざまなアッセイにおける感度を大幅に高めます .
臨床検体分析
最適化されたビオチン化チラミドベースのin situハイブリダイゼーション法により、子宮頸部病変におけるHPVの検出など、臨床検体の感度が高くバックグラウンドのないアッセイが可能になります .
低コピー数のウイルスゲノムの検出
最適化されたビオチン化チラミドベースのin situハイブリダイゼーションにより、HPVなどの細胞内の低コピー数のウイルスゲノムを再現性良く検出することができ、診断や研究目的にとって不可欠です .
作用機序
Target of Action
Biotinyl tyramide is primarily used in the field of immunohistochemistry (IHC) and in situ hybridization protocols . Its primary targets are the tyrosine residues present on the cell surface proteins .
Mode of Action
Biotinyl tyramide works through a process known as tyramide signal amplification (TSA). In this process, a probe is initially bound to the target, followed by secondary detection of the probe with an HRP-labeled antibody or streptavidin conjugate . The horseradish peroxidase (HRP) enzyme catalyzes the conversion of the biotinyl tyramide into a highly reactive free radical form. This free radical can then covalently bind to the tyrosine residues at or near the HRP .
Biochemical Pathways
The biochemical pathway involved in the action of biotinyl tyramide is the tyramide signal amplification (TSA) pathway. This pathway is used to amplify both immunohistochemical signals and in situ hybridization protocols .
Pharmacokinetics
Its solubility in dmso (2 mg/ml) is known .
Result of Action
The result of the action of biotinyl tyramide is the amplification of the signal in immunohistochemistry and in situ hybridization protocols. The HRP enzyme catalyzes the deposition of multiple biotinyl tyramide molecules in the immediate vicinity of the probe, which can then be detected with a labeled streptavidin conjugate . This leads to a detection sensitivity that can be 100-fold or more sensitive compared to conventional detection procedures .
Action Environment
The action of biotinyl tyramide is influenced by several environmental factors. For instance, the temperature and pH of the environment can affect the efficiency of the TSA process. Additionally, the presence of other reagents and the specific conditions of the staining protocol can also impact the action, efficacy, and stability of biotinyl tyramide .
将来の方向性
生化学分析
Biochemical Properties
Biotinyl tyramide interacts with horseradish peroxidase (HRP) in the presence of hydrogen peroxide to produce highly reactive, short-lived tyramide radicals . These radicals can then react with electron-rich moieties, such as tyrosine residues of proteins, present in the vicinity of the HRP label . This results in the deposition of multiple biotinyl tyramide molecules in the immediate vicinity of the probe .
Cellular Effects
Biotinyl tyramide has significant effects on various types of cells and cellular processes. It is used in the detection of specific proteins or nucleic acid sequences in cells . The deposition of multiple biotinyl tyramide molecules can influence cell function by enhancing the detection sensitivity of specific proteins or nucleic acid sequences up to 100-fold compared to conventional detection procedures .
Molecular Mechanism
The molecular mechanism of biotinyl tyramide involves the catalytic activity of horseradish peroxidase (HRP). The HRP catalyzes the dimerization of biotinyl tyramide, followed by the deposition of a large number of avidin-biotin peroxidase complexes or peroxidase-labeled streptoavidin molecules on the complex . This results in many peroxidase molecules surrounding a single HRP label .
Temporal Effects in Laboratory Settings
Over time, the effects of biotinyl tyramide can change in laboratory settings. The increased sensitivity that tyramide amplification brings about may also lead to problems of background staining that confound data interpretation . Therefore, the optimization of biotinyl-tyramide-based in situ hybridization is crucial for sensitive, background-free assay of clinical specimens .
Metabolic Pathways
Biotinyl tyramide is involved in the metabolic pathway of tyramide signal amplification (TSA). The TSA pathway involves the catalytic activity of horseradish peroxidase (HRP) and the dimerization of biotinyl tyramide .
Transport and Distribution
The transport and distribution of biotinyl tyramide within cells and tissues are closely related to its role in tyramide signal amplification. The HRP catalyzes the deposition of multiple biotinyl tyramide molecules in the immediate vicinity of the probe . This localized deposition ensures the minimal diffusion-related loss of signal localization .
Subcellular Localization
The subcellular localization of biotinyl tyramide is closely associated with the location of the target protein or nucleic acid sequence in the cell. The deposition of biotinyl tyramide molecules occurs in the immediate vicinity of the probe, ensuring high-resolution signal amplification in cell and tissue applications .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWXNOBHWODXCW-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)
![(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide](/img/structure/B1667222.png)


![5-[(5s,9r)-9-(4-Cyanophenyl)-3-(3,5-Dichlorophenyl)-1-Methyl-2,4-Dioxo-1,3,7-Triazaspiro [4.4]non-7-Yl]methyl]-3-Thiophenecarboxylicacid](/img/structure/B1667226.png)
![(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate](/img/structure/B1667227.png)

![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1667229.png)
![3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)
![Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-](/img/structure/B1667234.png)